molecular formula C17H26N2O3 B2764785 N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide CAS No. 1421469-58-0

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide

Cat. No.: B2764785
CAS No.: 1421469-58-0
M. Wt: 306.406
InChI Key: RHBMHACDZOWRLP-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide typically involves the condensation of piperidine derivatives with phenoxypropanamide. One common method is the reductive amination of piperidine with phenoxypropanamide under hydrogenation conditions using catalysts such as palladium or platinum . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis, starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by functional group transformations and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the piperidine ring with the phenoxypropanamide moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-14(22-16-6-4-3-5-7-16)17(20)18-15-8-10-19(11-9-15)12-13-21-2/h3-7,14-15H,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBMHACDZOWRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)CCOC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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